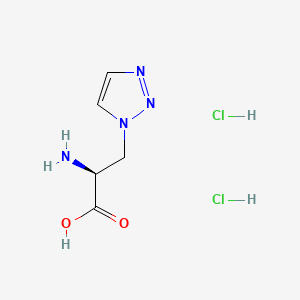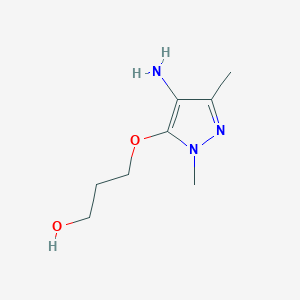
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an amino acid backbone with a triazole ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and azides.
Click Chemistry: The key step in the synthesis is the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, to form the triazole ring. This reaction is typically carried out under mild conditions using copper(I) catalysts.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the amino acid backbone.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or amino acid backbone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the amino acid backbone allows it to interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- (2S)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid
- (2S)-2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid
Uniqueness
What sets (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride apart from similar compounds is its specific triazole ring position and the presence of the dihydrochloride salt form. These features can influence its chemical reactivity, solubility, and biological activity, making it a unique and valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H10Cl2N4O2 |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(triazol-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)3-9-2-1-7-8-9;;/h1-2,4H,3,6H2,(H,10,11);2*1H/t4-;;/m0../s1 |
Clé InChI |
DGVSUYCDYAUMMA-FHNDMYTFSA-N |
SMILES isomérique |
C1=CN(N=N1)C[C@@H](C(=O)O)N.Cl.Cl |
SMILES canonique |
C1=CN(N=N1)CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)

![Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate](/img/structure/B13489844.png)
![2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13489859.png)




![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)

![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)

